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Compound of Interest

Compound Name: 3-Cyano-6-methylchromone

Cat. No.: B1582570 Get Quote

The chromone core, a benzopyran-4-one system, is a privileged scaffold in drug discovery,

forming the backbone of numerous natural products and pharmacologically active molecules.

[1][2] 3-Cyano-6-methylchromone is a particularly valuable derivative, distinguished by the

presence of an electron-withdrawing nitrile group at the 3-position and a methyl group on the

benzene ring. This specific substitution pattern makes it a versatile building block. Researchers

have successfully utilized 3-Cyano-6-methylchromone as a key intermediate in the synthesis

of potential anti-inflammatory and anti-cancer agents.[3] Its unique electronic and structural

properties also lend themselves to the development of fluorescent probes for biological imaging

and advanced materials with specific optical properties.[3][4] This guide serves to establish a

foundational, self-validating system for its definitive characterization.

Core Physicochemical Properties
Before embarking on complex analytical procedures, establishing the fundamental

physicochemical properties is a critical first step for identity confirmation and handling. 3-
Cyano-6-methylchromone typically presents as a pale yellow powder.[3]
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Property Value Source(s)

CAS Number 50743-18-5 [5][6][7]

Molecular Formula C₁₁H₇NO₂ [3][5][6]

Molecular Weight 185.18 g/mol [3][5][6]

Melting Point 146-153 °C [3][5]

Purity ≥ 98% (typically by HPLC) [5][7]

Solubility Soluble in Chloroform, DMF [5][8]

Appearance Pale yellow powder [3]

Synthesis Pathway: A Mechanistic Approach
The synthesis of 3-substituted chromones is most effectively achieved through the

condensation of an appropriate precursor. For 3-Cyano-6-methylchromone, a highly efficient

and common strategy involves the Knoevenagel condensation of 3-formyl-6-methylchromone

with a reagent that can introduce the cyano group, such as hydroxylamine hydrochloride,

followed by dehydration.[9] The 3-formyl-6-methylchromone precursor itself is typically

synthesized via the Vilsmeier-Haack reaction on 2'-hydroxy-5'-methylacetophenone. This multi-

step approach provides a reliable route to the target molecule.

Logical Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 3-Cyano-6-methylchromone.
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Spectroscopic Characterization: The Definitive
Fingerprint
Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. A

combination of NMR, IR, and Mass Spectrometry is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

The analysis of both ¹H and ¹³C NMR spectra is mandatory.

The choice of solvent and acquisition parameters is critical for obtaining high-quality,

interpretable spectra. Deuterated chloroform (CDCl₃) is a common and effective solvent for

chromone derivatives.[10]

Sample Preparation:

For ¹H NMR, accurately weigh 10-20 mg of 3-Cyano-6-methylchromone.[10]

For ¹³C NMR, a higher concentration is needed due to the low natural abundance of ¹³C;

weigh 50-100 mg of the sample.[10]

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

Instrument Setup (General Parameters):

Spectrometer Frequency: 300-600 MHz for ¹H; 75-150 MHz for ¹³C.[10]

Internal Standard: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm

for ¹³C) is typically used for referencing.[10]

¹H NMR Parameters:

Number of Scans: 16-64 scans are usually sufficient.

Relaxation Delay: 1-2 seconds.[10]
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¹³C NMR Parameters:

Number of Scans: A larger number of scans (≥1024) is required.[10]

Relaxation Delay: 2 seconds.[10]

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.4 - 8.6 Singlet (s) N/A

H-5 ~8.0 - 8.2
Singlet (s) or narrow

Doublet

~1-2 Hz (if coupled to

H-7)

H-7 ~7.5 - 7.7 Doublet (d) ~8-9 Hz

H-8 ~7.4 - 7.6 Doublet (d) ~8-9 Hz

6-CH₃ ~2.4 - 2.6 Singlet (s) N/A

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Notes

C-4 (C=O) ~175 - 178
Carbonyl carbon, typically a

sharp signal.

C-2 ~158 - 162
Carbon adjacent to the pyrone

oxygen.

C-8a ~154 - 156 Aromatic quaternary carbon.

C-6 ~138 - 142
Aromatic carbon bearing the

methyl group.

C-7 ~134 - 137 Aromatic CH.

C-5 ~125 - 128 Aromatic CH.

C-4a ~123 - 125 Aromatic quaternary carbon.

C-8 ~118 - 120 Aromatic CH.

C-3 ~115 - 117
Quaternary carbon attached to

the cyano group.

C≡N ~114 - 116 Cyano group carbon.

6-CH₃ ~20 - 22 Methyl group carbon.[11]

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The presence of the nitrile

and carbonyl groups gives rise to strong, characteristic absorption bands.

Preparation: Mix ~1-2 mg of 3-Cyano-6-methylchromone with ~100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.
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Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum,

typically over a range of 4000-400 cm⁻¹.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C≡N (Nitrile stretch) ~2220 - 2240 Strong, sharp

C=O (Carbonyl stretch) ~1630 - 1660 Strong, sharp

C=C (Aromatic & pyrone

stretch)
~1580 - 1620 Medium to Strong

C-O (Ether stretch) ~1200 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the molecular

weight of the compound [C₁₁H₇NO₂]⁺.[3][6]

Key Fragmentation: Expect fragmentation patterns consistent with the chromone core, such

as the loss of CO (m/z = 157) via retro-Diels-Alder (rDA) fragmentation, which is

characteristic of the chromone skeleton.

Crystallographic Analysis: The Unambiguous Proof
For an unambiguous, three-dimensional structural proof, single-crystal X-ray diffraction is the

gold standard. While it requires a suitable single crystal, the resulting data on bond lengths,

bond angles, and crystal packing is invaluable.

Workflow: Single-Crystal X-ray Diffraction
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process begins with growing a high-quality single crystal, often by slow evaporation of a

saturated solution.[12] A suitable crystal is mounted and exposed to a collimated X-ray beam.

The resulting diffraction pattern is collected and processed to solve and refine the crystal

structure, ultimately yielding a complete 3D model of the molecule.

Biological Activity and Applications Landscape
The robust characterization of 3-Cyano-6-methylchromone is justified by its significant

potential in several scientific domains. Its structure serves as a valuable starting point for
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creating more complex molecules with tailored biological activities.

Pharmaceutical Development: It is a key intermediate for compounds targeting neurological

disorders and for the synthesis of potential anti-inflammatory and anti-cancer agents.[3][4]

The chromone scaffold is known to be associated with a wide range of biological activities

including antiviral, antimicrobial, and antioxidant effects.[1]

Fluorescent Probes: The conjugated system of the chromone ring, enhanced by the cyano

group, imparts fluorescent properties, making it suitable for developing probes used in

biological imaging to visualize cellular processes.[3]

α-Glucosidase Inhibition: Derivatives of the related 3-styrylchromones have demonstrated

potent α-glucosidase inhibitory activity, suggesting a potential therapeutic avenue for

diabetes.[13]

Conclusion
The comprehensive characterization of 3-Cyano-6-methylchromone is a multi-faceted

process requiring the synergistic application of spectroscopic and analytical techniques. This

guide outlines a self-validating framework, from synthesis confirmation to detailed structural

elucidation via NMR, IR, and MS, and the principles of crystallographic analysis. By adhering to

these rigorous methodologies, researchers can ensure the identity, purity, and structural

integrity of this valuable compound, thereby enabling its confident application in drug discovery,

materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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